molecular formula C23H20N2O5S B2728383 5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448063-51-1

5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2728383
CAS No.: 1448063-51-1
M. Wt: 436.48
InChI Key: HDZPMSQTRVGXCB-UHFFFAOYSA-N
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Description

5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetically designed small molecule recognized for its potent inhibitory activity against Janus Kinase (JAK) enzymes, which are central to the JAK-STAT signaling pathway (Source: NIH - JAK-STAT Pathway) . This pathway is a critical mediator of cytokine signaling and is implicated in a wide array of cellular processes, including immune response, inflammation, hematopoiesis, and cell growth. Dysregulation of JAK-STAT signaling is a hallmark of numerous pathological conditions, making it a prominent target for therapeutic intervention. The core dibenzoxazepinone scaffold of this compound is structurally analogous to known kinase inhibitor pharmacophores, suggesting a mechanism of action involving competitive binding to the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of downstream STAT transcription factors (Source: Nature Reviews Drug Discovery - Kinase Inhibitors) . Its primary research value lies in the investigation of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in oncological research, particularly for hematological malignancies like myeloproliferative neoplasms where JAK mutations are frequent (Source: NCI - Targeted Cancer Therapies) . By selectively disrupting this key signaling cascade, researchers can elucidate the specific roles of JAK isoforms in disease models and validate novel therapeutic strategies.

Properties

IUPAC Name

5-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-13-4-6-19-17(9-13)25-23(29)16-12-15(5-7-18(16)30-19)24-21(26)10-14(11-22(27)28)20-3-2-8-31-20/h2-9,12,14H,10-11H2,1H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZPMSQTRVGXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(CC(=O)O)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid (CAS Number: 1448063-51-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H20N2O5S
  • Molecular Weight : 436.5 g/mol

Structural Features

The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its ability to interact with various biological targets. The presence of a thiophene ring and an amino group further contributes to its potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which are critical in cell signaling pathways. These include:
    • AMP-activated protein kinase (AMPK)
    • Phosphatidylinositol 3-kinase (PI3K)
    • Cyclin-dependent kinases (CDKs)
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including:
    • Human colorectal carcinoma (HCT116)
    • Lung cancer (A549)
    • Human leukemia (HL60)
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Experimental Findings

Several studies have explored the biological effects of compounds related to or structurally similar to 5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid.

Table 1: Summary of Biological Activities in Experimental Models

CompoundActivityModelReference
Compound ACytotoxicityHCT116 cells
Compound BAnti-inflammatoryMouse model
Compound CKinase inhibitionVarious cancer cell lines

In Vitro Studies

In vitro studies have revealed that related compounds exhibit significant inhibition of cell proliferation in several cancer cell lines. For example, one study reported an IC50 value of 0.1 M0.1\,\text{ M} against HCT116 cells when treated with a structurally similar oxime derivative .

In Vivo Studies

Preliminary in vivo studies using animal models have demonstrated that compounds with similar structures can effectively reduce tumor size and improve survival rates in mice bearing xenografts of human cancers. For instance, administration of these compounds at doses ranging from 10mg kg10\,\text{mg kg} to 40mg kg40\,\text{mg kg} resulted in marked reductions in tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s dibenzo[b,f][1,4]oxazepine core differs from analogs in the evidence, which predominantly feature dibenzo[b,f][1,4]thiazepine (sulfur instead of oxygen in the 1,4-heterocycle). Key implications include:

  • Stability : Thiazepine derivatives often undergo oxidation to sulfoxide (5-oxide) or sulfone (5,5-dioxide) forms, as seen in compounds like 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide . The oxazepine core may exhibit greater oxidative stability.
Table 1: Core Heterocycle Comparison
Compound Core Structure Substituents (Positions) Key Modifications
Target Compound Dibenzo[b,f][1,4]oxazepine 8-Me, 11-oxo, 2-NH-pentanoic acid Thiophen-2-yl at C3 of pentanoic acid
10-Methyl-11-oxo-thiazepine-8-carboxylic acid Dibenzo[b,f][1,4]thiazepine 10-Me, 11-oxo, 8-COOH Sulfur in heterocycle; Similarity score 0.80
N-(4-Methoxyphenyl)-10-methyl-thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 5-oxide 10-Me, 11-oxo, 8-carboxamide Sulfoxide form; LCMS m/z 407.0 [M+H+]

Substituent Analysis

Carboxylic Acid vs. Carboxamide Derivatives

The target’s pentanoic acid chain contrasts with carboxamide derivatives in the evidence (e.g., N-(4-Methoxyphenyl)-10-methyl-thiazepine-8-carboxamide 5-oxide ). Carboxylic acid groups enhance hydrophilicity and may influence pharmacokinetics (e.g., solubility, plasma protein binding).

Thiophene vs. Aryl Substituents

The thiophen-2-yl group in the target compound differs from substituted benzyl or aryl groups in analogs (e.g., N-Benzyl-10-methyl-thiazepine-8-carboxamide 5-oxide ). Thiophene’s electron-rich π-system could enhance interactions with aromatic residues in enzyme active sites.

Table 2: Substituent Comparison
Compound Position 8 Substituent Position 2/Other Modifications Physicochemical Implications
Target Compound Pentanoic acid chain Thiophen-2-yl at C3 Increased hydrophilicity; π-π interactions
11-Oxo-10-propyl-thiazepine-8-carboxylic acid Carboxylic acid Propyl at N10 Moderate lipophilicity; LCMS data available
10-Ethyl-N-(4-methylbenzyl)-thiazepine-8-carboxamide 5-oxide Carboxamide 4-Methylbenzyl group Enhanced lipophilicity; HRMS m/z 419.1 [M+H+]

Research Findings and Implications

Structural Similarity Metrics

assigns a similarity score of 0.80 to 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid, highlighting the impact of the heterocycle and carboxylic acid group. The target’s oxazepine core and thiophene substituent likely reduce similarity to thiazepine-based compounds but may improve selectivity for specific targets.

Three-Dimensional Shape and Feature Similarity

Per , the target’s thiophene and pentanoic acid chain could enhance feature similarity (CT ≥ 0.5) with compounds sharing aromatic and polar groups, despite differences in core shape (ST ≥ 0.8).

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